Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((3-oxo-3H-phenoxazin-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
CAS No.:
Cat. No.: VC18510334
Molecular Formula: C18H14NNaO9
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14NNaO9 |
|---|---|
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C18H15NO9.Na/c20-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)19-9)26-18-15(23)13(21)14(22)16(28-18)17(24)25;/h1-6,13-16,18,21-23H,(H,24,25);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1 |
| Standard InChI Key | HOMUZGTVOQHXNU-FRFJBMTPSA-M |
| Isomeric SMILES | C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC4=CC(=O)C=CC4=N2.[Na+] |
| Canonical SMILES | C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC4=CC(=O)C=CC4=N2.[Na+] |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate, underscores its stereochemical precision. The core structure consists of a six-membered tetrahydro-2H-pyran ring with hydroxyl groups at positions 3, 4, and 5, a carboxylate group at position 2, and a phenoxazin-7-yl substituent at position 6. The phenoxazin-7-yl moiety is a tricyclic system comprising two benzene rings fused to an oxazine ring, with a ketone group at position 3 .
The stereochemistry is critical to its potential interactions. The (2S,3S,4S,5R,6S) configuration ensures specific spatial arrangements of functional groups, which may influence solubility, stability, and binding affinity. Computational models derived from InChI and SMILES data reveal a planar phenoxazine system connected via an ether linkage to the pyran ring, which adopts a chair conformation .
Comparative Structural Analysis
Structurally analogous compounds, such as those with nitro-thiazole or naphthalene substituents, exhibit antimicrobial and anti-inflammatory properties . For instance, sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate (CAS 83833-12-9) shares the same pyran backbone but replaces the phenoxazine group with a naphthalene ring, resulting in a lower molecular weight (342.28 g/mol) and altered hydrophobicity .
Synthesis and Physicochemical Properties
Synthetic Challenges
The synthesis of this compound likely involves multi-step organic reactions, including glycosylation to attach the phenoxazine moiety to the pyran ring. A related sulfonamide derivative, N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, requires precise control of reaction conditions (e.g., temperature, solvent, catalysts) to optimize yield and purity. For the sodium salt, deprotonation of the carboxylic acid group using a base like sodium hydroxide would finalize the synthesis.
Challenges include maintaining stereochemical integrity during glycosidic bond formation and preventing oxidation of the phenoxazine ring. Protecting groups may be necessary for hydroxyl moieties, as seen in the synthesis of fluorescent probes involving phenoxazine derivatives .
Spectroscopic Characterization
While experimental spectral data for the target compound is scarce, related phenoxazine-containing compounds have been analyzed via NMR and IR spectroscopy. For example, the NMR spectrum of a phosphoric acid-phenoxazine conjugate shows aromatic protons at δ 7.68 ppm and hydroxyl signals near δ 9.27 ppm . The sodium carboxylate group would likely exhibit a characteristic carbonyl stretch at ~1600 cm⁻¹ in IR spectroscopy.
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